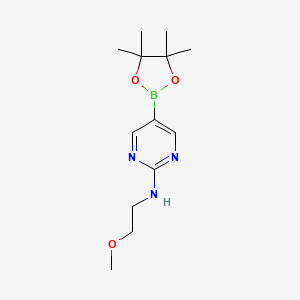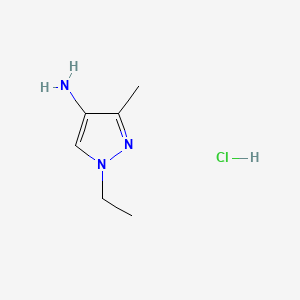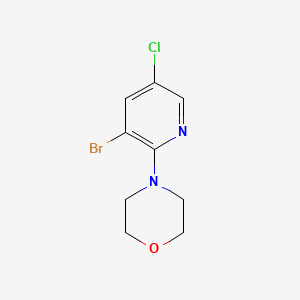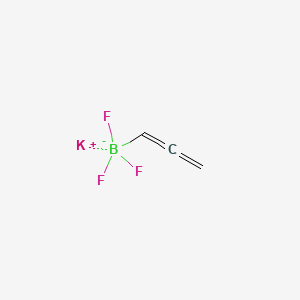
4-(3-氨基-1,2,4-三嗪-6-基)-2-氟苯甲腈
描述
3-Amino-1,2,4-triazine is a heterocyclic compound analogous to the benzene ring but has three carbon atoms replaced by nitrogen atoms . It is regarded as an important class of natural and non-natural products, many of which exhibit pharmacological activities .
Synthesis Analysis
Analogs of 3-amino-1,2,4-triazine were obtained from the reactions with coupling reagents such as boronic acids, and terminal alkynes in the presence of a palladium catalyst . Other reactions such as amination of the triazine at position 5, followed by electrophilic reactions with phenyl isocyanates and benzoyl chlorides, were performed to form new monoureido and benzoylated compounds .Chemical Reactions Analysis
The reactions of 3-amino-1,2,4-triazine with coupling reagents and electrophiles were studied . The reactions involved the Sonogashira coupling reaction of 3-amino-6-bromo-1,2,4-triazine with terminal (phenyl and alkyl) alkynes in the presence of a palladium catalyst, copper (i) iodide, a base, and a solvent .Physical And Chemical Properties Analysis
The compound 3-(3-Amino-1,2,4-triazin-6-yl)prop-2-yn-1-ol was obtained from 4, alkyne (propargyl alcohol), in 69% as a pale-yellow solid . Its NMR (400 MHz, DMSO-d6) δ 8.29 (s, 1H), 7.61 (br s, 2H), 5.47 (br t, 1H, J = 3.6 Hz), 4.34 (d, 2H, J = 3.9 Hz). Its 13C NMR (101MHz, DMSO-d6) δ 160.8, 152.4, 136.5, 94.0, 78.9, 49.4 .科学研究应用
Application 1: Synthesis of New Heterocyclic Compounds
- Summary of the Application: The reactions of 3-amino-1,2,4-triazine with coupling reagents such as boronic acids, and terminal alkynes in the presence of a palladium catalyst were used to obtain analogs of a new heterocyclic system .
- Methods of Application: The Sonogashira coupling reaction of 3-amino-6-bromo-1,2,4-triazine with terminal (phenyl and alkyl) alkynes in the presence of a palladium catalyst, copper (I) iodide, a base, and a solvent was employed . The amine group was introduced at the C-5 position following a Chichibabin reaction in the presence of aqueous ammonia and oxidizing potassium permanganate .
- Results or Outcomes: The reactions gave fair to good yields of 58–87% . The compounds were tested against Plasmodium berghei in mice and Plasmodium gallinaceum in chicks. In the former tests, more compounds showed activity, whereas, in the latter, halogen-like substituents in the fourth position of the aromatic group were more active .
Application 2: Synthesis of Mono and Di-amino-1,2,4-triazine
- Summary of the Application: The reactions of 3-amino-1,2,4-triazine with various electrophiles and carbon-carbon coupling on mono and di-amino-1,2,4-triazine were explored .
- Methods of Application: The route employed to synthesize substituted ethynyl-1,2,4-triazin-3-amine involved the Sonogashira coupling reaction of 3-amino-6-bromo-1,2,4-triazine with terminal (phenyl and alkyl) alkynes in the presence of a palladium catalyst, copper (I) iodide, a base, and a solvent . The amine group was introduced at the C-5 position following a Chichibabin reaction in the presence of aqueous ammonia and oxidizing potassium permanganate .
- Results or Outcomes: The reactions gave fair to good yields of 58–87% .
Application 3: Synthesis of Arylureido and Benzoylated Compounds
- Summary of the Application: The reactions of 3-amino-1,2,4-triazine with various aromatic isocyanates and benzoyl chlorides were performed to form new monoureido and benzoylated compounds .
- Methods of Application: The reaction of 3,5-diamino-1,2,4-triazine with various aromatic isocyanates occurred via the conventional addition to the amino group to give the corresponding arylureido analogs . The reactions gave fair to good yields of 58–87% .
- Results or Outcomes: The reactions gave fair to good yields of 58–87% .
未来方向
The future research directions could involve the modification and optimization of different electrophiles and carbon–carbon coupling on mono- and di-amino-1,2,4-triazine . Since the reported studies on 3,5-diamino-1,2,4-analogs in the 1970s, not much research has been done directly on this moiety . Therefore, there is a potential for further exploration in this area.
属性
IUPAC Name |
4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5/c11-8-3-6(1-2-7(8)4-12)9-5-14-10(13)16-15-9/h1-3,5H,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHTMHBDHVPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(N=N2)N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659237 | |
| Record name | 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
CAS RN |
1197377-47-1 | |
| Record name | 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197377-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)








